molecular formula C11H11NO3 B2936429 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid CAS No. 61164-71-4

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid

Cat. No. B2936429
CAS RN: 61164-71-4
M. Wt: 205.213
InChI Key: VOOBKBWATCPJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .


Molecular Structure Analysis

The molecular formula of this compound is C₁₁H₁₁NO₃ . The InChI code is 1S/C11H11NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a molecular weight of 205.21 . The storage temperature is room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • Application : 1,2,3,4-tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Methods : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • Results : The review provides an update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
  • Pharmaceutical Research

    • Application : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
    • Methods : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
    • Results : This review discusses the recent synthetic approaches and the applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
  • Green Chemistry

    • Application : A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines .
    • Methods : The methodology’s substrate range was investigated using several methyl arene derivatives, methyl acetoacetate and UHP .
    • Results : The reaction gave a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields .
  • Pharmaceutical Research

    • Application : An impurity of Cilostazol, which is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake .
    • Methods : This compound is used in the research and development of drugs .
    • Results : It has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo .
  • Medicinal Chemistry

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize a variety of indole derivatives due to their wide range of biological activities .
    • Results : The synthesized indole derivatives have shown promising results in various biological applications .
  • Chemical Intermediates
    • Application : A green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea .
    • Methods : The methodology’s substrate range was investigated using several methyl arene derivatives, methyl acetoacetate and UHP .
    • Results : The reaction gave a series of 2-oxo-1,2,3,4-tetrahydropyrimidines with good to excellent yields .

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-10(14)6-8-5-7-3-1-2-4-9(7)12-11(8)15/h1-4,8H,5-6H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOBKBWATCPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid

Synthesis routes and methods

Procedure details

The [1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester (3.35 mmol) obtained in the previous step is dissolved in 7 mL of TFA and heated to reflux for 1.5 hours. After removal of the excess TFA under reduced pressure, acid-base extraction gives the crude (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid as a yellow solid. Yield: 93%.
Name
[1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester
Quantity
3.35 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

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